

Technical Guide: Synthesis and Spectral Analysis of 4-(4-chlorophenyl)-4-hydroxypiperidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *6-Chloro-2-iodopyridin-3-ol*

Cat. No.: *B060944*

[Get Quote](#)

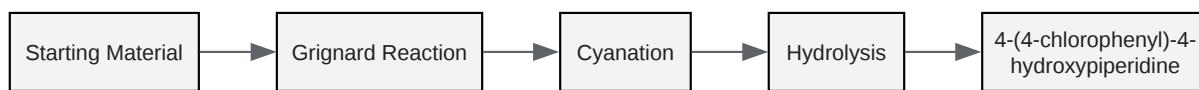
For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and spectral characterization of 4-(4-chlorophenyl)-4-hydroxypiperidine, a key intermediate in the pharmaceutical industry. This compound, with CAS number 39512-49-7, is crucial in the manufacturing of various active pharmaceutical ingredients (APIs), including the antipsychotic drug haloperidol and the antidiarrheal medication loperamide.^[1]

Physicochemical Properties

A summary of the key physicochemical properties of 4-(4-chlorophenyl)-4-hydroxypiperidine is presented below.

Property	Value	Reference
CAS Number	39512-49-7	[2][3][4]
Molecular Formula	C ₁₁ H ₁₄ CINO	[2][3][4]
Molecular Weight	211.69 g/mol	[2][3][4]
Appearance	Off-white powder or crystal	[2][3]
Melting Point	137-140 °C	[3][4]
IUPAC Name	4-(4-chlorophenyl)piperidin-4-ol	[2]
Synonyms	4-(4-Chlorophenyl)-4-piperidinol, 4-Hydroxy-4-(4-chlorophenyl)piperidine	[2][5]

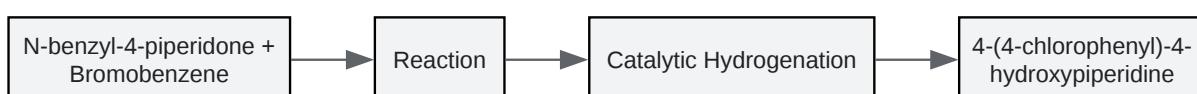

Synthesis Methodologies

Several synthetic routes for the preparation of 4-(4-chlorophenyl)-4-hydroxypiperidine have been reported. The selection of a particular method often depends on factors such as starting material availability, scalability, and safety considerations.

Method 1: Grignard Reaction followed by Cyanation and Hydrolysis

This route involves a Grignard reaction, followed by displacement with a cyanide group and subsequent hydrolysis. While effective, this method is often less favored for industrial-scale production due to the use of toxic cyanide and expensive reagents, which can lead to high operational costs and safety concerns.[1]

A general workflow for this synthetic approach is outlined below.

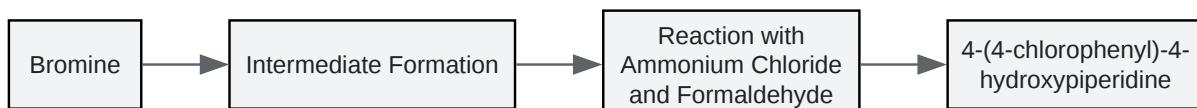


[Click to download full resolution via product page](#)

Caption: Grignard Reaction Pathway.

Method 2: Route from N-benzyl-4-piperidone

This synthesis commences with N-benzyl-4-piperidone and bromobenzene.^[1] A key advantage of this process is the reduced number of reaction steps. However, the starting materials can be difficult to source, and the catalytic hydrogenation step may involve high costs and safety challenges.^[1]



[Click to download full resolution via product page](#)

Caption: N-benzyl-4-piperidone Route.

Method 3: Synthesis from Bromine

A widely adopted industrial method utilizes bromine as a starting material. This route is favored due to the low cost and ready availability of the raw materials, making it a more economical and practical choice for large-scale manufacturing.^[1] The synthesis proceeds through the formation of an intermediate which then reacts with ammonium chloride and formaldehyde.^[1]

[Click to download full resolution via product page](#)

Caption: Industrial Synthesis from Bromine.

Spectral Data

The structural elucidation of 4-(4-chlorophenyl)-4-hydroxypiperidine is confirmed through various spectroscopic techniques.

Mass Spectrometry

The electron ionization (EI) mass spectrum of the compound is available.

m/z	Relative Intensity
42.0	99.99
56.0	61.99
57.0	76.22
193.0	58.61
30.0	48.13

Source: PubChem.[\[2\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectral data is available for 4-(4-chlorophenyl)-4-hydroxypiperidine. The spectrum is typically run in DMSO-d₆.[\[6\]](#) Detailed chemical shifts and coupling constants can be found in specialized databases.

Infrared (IR) Spectroscopy

IR spectral data is also available and can be used to identify the characteristic functional groups present in the molecule.

Experimental Protocols

A general procedure for a related synthesis, the preparation of 4-hydroxypiperidine hydrochloride from N-Boc-4-hydroxypiperidine, is provided as an illustrative example of a deprotection step common in piperidine chemistry.

Step 1: Preparation of piperidin-4-ol hydrochloride

- tert-butyl 4-hydroxypiperidine-1-carboxylate (5 g, 24.84 mmol, 1.00 eq.) is mixed with a saturated HCl solution in 30 mL of 1,4-dioxane.
- The reaction mixture is stirred for 2 hours at room temperature.

- Upon completion, the mixture is concentrated under vacuum.
- This affords 4-hydroxypiperidine hydrochloride (3.4 g, 99% yield) as an off-white solid.[7]

Disclaimer: The provided experimental protocol is for a related compound and should be adapted by qualified personnel for the specific synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidine.

Applications

4-(4-chlorophenyl)-4-hydroxypiperidine is a vital building block in the synthesis of more complex molecules. A new series of its derivatives, substituted at the nitrogen atom, have been synthesized and investigated for their potential analgesic and hypotensive activities.[8] This highlights the ongoing research and development interest in compounds derived from this versatile intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14CINO | CID 38282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(4-氯苯基)-4-羟基哌啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-(4-氯苯基)-4-羟基哌啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-(4-Chlorophenyl)-4-hydroxypiperidine | 39512-49-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Technical Guide: Synthesis and Spectral Analysis of 4-(4-chlorophenyl)-4-hydroxypiperidine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b060944#cas-188057-26-3-synthesis-and-spectral-data\]](https://www.benchchem.com/product/b060944#cas-188057-26-3-synthesis-and-spectral-data)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com